molecular formula C9H11NO B034590 1-(2-Amino-3-methylphenyl)ethanone CAS No. 53657-94-6

1-(2-Amino-3-methylphenyl)ethanone

Cat. No. B034590
CAS RN: 53657-94-6
M. Wt: 149.19 g/mol
InChI Key: SIAKXVRAWQIXRD-UHFFFAOYSA-N
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Description

“1-(2-Amino-3-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.190 Da .


Synthesis Analysis

The synthesis of “1-(2-Amino-3-methylphenyl)ethanone” involves a transaminase-mediated chiral selective process . The process involves the use of transaminases (ATA-025), and the substrate is dissolved in dimethylsulfoxide (DMSO) . The process is optimized for variables such as enzyme loading, substrate loading, temperature, and pH .


Molecular Structure Analysis

The molecular structure of “1-(2-Amino-3-methylphenyl)ethanone” can be represented by the IUPAC Standard InChI: InChI=1S/C9H10O/c1-7-4-3-5-9 (6-7)8 (2)10/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

“1-(2-Amino-3-methylphenyl)ethanone” has a density of 1.069g/cm3 . It has a boiling point of 271.6ºC at 760 mmHg . The melting point is 55-56 °C . The flash point is 118.1ºC .

Scientific Research Applications

Chiral Selective Synthesis

“1-(2-Amino-3-methylphenyl)ethanone” can be used in the chiral selective synthesis of “(1R)-(3-methylphenyl)ethan-1-amine”. Transaminases capable of carrying out this chiral selective transamination were screened, and ATA-025 was found to be the best enzyme . This process involves variables such as enzyme loading, substrate loading, temperature, and pH .

Optimization of Bioconversion Process

The bioconversion process of “1-(2-Amino-3-methylphenyl)ethanone” to “(1R)-(3-methylphenyl)ethan-1-amine” can be optimized for maximum conversion with good product formation and higher yield . The ambient processing conditions were found to be 10% enzyme loading/50 g/L substrate loading/45 °C/pH 8.0 .

Product Characterization

The product “(1R)-(3-methylphenyl)ethan-1-amine” formed from “1-(2-Amino-3-methylphenyl)ethanone” can be characterized using instrumental methods such as boiling point, LC–MS, ATR-FTIR, and 1H NMR .

Purity Analysis

The purity of the product “(1R)-(3-methylphenyl)ethan-1-amine” can be analyzed. .

‘What If’ Studies

‘What If’ studies can be performed by investigating the timely progress of the reaction on a gram scale by drastically changing the process parameters . These studies revealed a substantial modification in process variables to achieve desired results .

Synthesis of Active Pharma Entities

“(1R)-(3-methylphenyl)ethan-1-amine” synthesized by the green, facile, and novel enzymatic approach with an optimized process could be used for the synthesis of different active pharma entities .

Safety and Hazards

When handling “1-(2-Amino-3-methylphenyl)ethanone”, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It’s also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-(2-amino-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAKXVRAWQIXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968422
Record name 1-(2-Amino-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-3-methylphenyl)ethanone

CAS RN

53657-94-6
Record name Ethanone, 1-(2-amino-3-methylpheyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Amino-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-acetyl-2-methyl-6-acetylaniline (76.1 g) in water (300 ml), ethanol (300 ml), concentrated hydrochloric acid (300 ml) and concentrated sulfuric acid (15 ml) were refluxed for 24 hours. The solution was cooled and concentrated ammonium hydroxide was added to pH 10. The solution was extracted with dichloromethane. The extracts were dried (MgSO4) and stripped. 2-Methyl-6-acetylaniline (49.3 g) was obtained as a tan solid.
Name
N-acetyl-2-methyl-6-acetylaniline
Quantity
76.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
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Quantity
300 mL
Type
solvent
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300 mL
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solvent
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15 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a mixture of 2-toluidine (32.8 g, 0.30 ml) and acetonitrile (6.22 g, 0.15 mol) in dry toluene (200 ml) was added 1N-solution of boron trichloride in toluene (150 ml) dropwise under stirring and cooling in an ice-bath for 2 hours. After the addition was completed, the mixture was stirred for 1 hour at ambient temperature and cooled again. To the cooled mixture was added aluminum chloride (20.0 g, 0.15 mol) portionwise. The resultant mixture was stirred at ambient temperature for 1 hour and refluxed for 5 hours. After cooling the reaction mixture in an ice-bath, 2N-HCl (200 ml) was added. The mixture was then refluxed for 2.5 hours. After cooling the mixture, ethyl acetate was added. The separated organic layer was washed with water twice and dried over magnesium sulfate. Removal of the solvent in vacuo Save crystals, which was washed with n-hexane with stirring and collected by filtration to give 2-acetyl-6-methylaniline as a yellow crystal (8.91 g, 39.8%).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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